3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride

Lipophilicity ADME logP

3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride (CAS 1431153-32-0; free base CAS 942996-06-7) is a chiral β-trifluoromethyl benzylamine derivative with molecular formula C₉H₁₁ClF₃N and a molecular weight of 225.64 g/mol as the hydrochloride salt. The compound features a phenyl group at the α-carbon, a trifluoromethyl substituent at the β-position, and a primary amine centre, making it a prototypical member of the β-CF₃-amine scaffold class increasingly deployed in medicinal chemistry for modulating basicity, lipophilicity, and metabolic stability.

Molecular Formula C9H11ClF3N
Molecular Weight 225.64 g/mol
Cat. No. B8058478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride
Molecular FormulaC9H11ClF3N
Molecular Weight225.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(F)(F)F)N.Cl
InChIInChI=1S/C9H10F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H
InChIKeyKRXZIGGEBOQRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoro-1-phenyl-propan-1-amine Hydrochloride: Core Chemical Identity and Procurement-Grade Characterization


3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride (CAS 1431153-32-0; free base CAS 942996-06-7) is a chiral β-trifluoromethyl benzylamine derivative with molecular formula C₉H₁₁ClF₃N and a molecular weight of 225.64 g/mol as the hydrochloride salt . The compound features a phenyl group at the α-carbon, a trifluoromethyl substituent at the β-position, and a primary amine centre, making it a prototypical member of the β-CF₃-amine scaffold class increasingly deployed in medicinal chemistry for modulating basicity, lipophilicity, and metabolic stability . It is commercially supplied as the hydrochloride salt with typical purity specifications of 95–98% (HPLC), and both racemic and enantiomerically resolved forms are available for procurement .

Why Generic Substitution of 3,3,3-Trifluoro-1-phenyl-propan-1-amine Hydrochloride Fails: The Quantitative Differentiation Case


The β-CF₃ substitution in 3,3,3-trifluoro-1-phenyl-propan-1-amine hydrochloride imparts measurable, directional changes in amine basicity (≈2 pKₐ units lower), lipophilicity (ΔXLogP3 ≈ +0.6), and metabolic stability relative to its non-fluorinated congener 1-phenylpropan-1-amine, making the two non-interchangeable in structure–activity relationship (SAR) studies, pharmacological profiling, or synthetic route design . The hydrochloride salt form further distinguishes this compound from the free base by providing enhanced aqueous solubility and long-term solid-state stability, which directly impact reproducible biological assay preparation . Simply substituting a non-fluorinated or non-salt analog into a validated protocol therefore risks systematic deviations in target engagement, ADME parameters, and data reproducibility.

Product-Specific Quantitative Evidence Guide for 3,3,3-Trifluoro-1-phenyl-propan-1-amine Hydrochloride


Measured Lipophilicity Shift (ΔXLogP3 = +0.6) Versus Non-Fluorinated 1-Phenylpropan-1-amine

Introduction of the β-trifluoromethyl group increases the computed lipophilicity of the free base by approximately +0.6 logP units compared to the non-fluorinated analog 1-phenylpropan-1-amine, as determined by the XLogP3 algorithm. The target compound (free base) has an XLogP3 of 2.3 , while 1-phenylpropan-1-amine has an XLogP3 of 1.7 . This 0.6 log unit increase translates to approximately a 4-fold increase in octanol/water partition coefficient, consistent with the well-established lipophilicity-enhancing effect of the CF₃ group.

Lipophilicity ADME logP Fluorine substitution

Amine Basicity Modulation: ≈2 pKₐ Unit Reduction by β-CF₃ Substitution

The electron-withdrawing trifluoromethyl group at the β-position reduces amine basicity by approximately 2 pKₐ units relative to non-fluorinated alkylamine benchmarks. Literature data establish this class-level effect: 3,3,3-trifluoropropylamine has a measured pKₐ of 8.7 , whereas the corresponding non-fluorinated n-propylamine has a pKₐ of 10.6. For the structurally analogous 1-phenylpropan-1-amine, the predicted pKₐ is 9.34 ± 0.10 . Applying the ≈2 unit shift, the target compound's conjugate acid pKₐ is expected to fall in the range of approximately 7.3–7.7. At physiological pH (7.4), this means the target compound exists in a significantly different protonation state compared to the non-fluorinated analog.

Amine basicity pKa Drug design Ionization state

Hydrochloride Salt Form: Solubility and Handling Advantages Over the Free Base

The hydrochloride salt (CAS 1431153-32-0) provides a defined stoichiometric form with a molecular weight of 225.64 g/mol, compared to 189.18 g/mol for the free base . The protonated amine in the salt form confers enhanced aqueous solubility, which is critical for reproducible biological assay preparation. Vendor specifications confirm the hydrochloride salt is supplied as a solid with purity ≥98% (HPLC), suitable for long-term storage under recommended conditions (cool, dry environment) . This contrasts with the free base (CAS 942996-06-7), which is described as a liquid at 20°C and may present handling and stability challenges during precise gravimetric dispensing .

Salt form Solubility Stability Formulation

Enantiomeric Resolution: Differential Procurement of (R)- and (S)-Enantiomers as Hydrochloride Salts

The α-carbon bearing the amine is a defined stereocenter, enabling procurement of enantiomerically resolved (R)- and (S)-forms as hydrochloride salts with distinct CAS numbers: (R)-enantiomer hydrochloride CAS 2097073-13-5 and (S)-enantiomer hydrochloride CAS 2097073-10-2 . Vendor listings confirm that these single-enantiomer products are supplied with specified purity (≥95–98%) and documented stereochemical identity via canonical SMILES with defined chiral centers (e.g., Cl.N[C@H](CC(F)(F)F)C1=CC=CC=C1 for the (R)-enantiomer) . In contrast, the non-fluorinated analog 1-phenylpropan-1-amine is also chiral but exhibits different enantioselective pharmacology.

Chiral resolution Enantiomers Stereochemistry Optical purity

Predicted Metabolic Stability Advantage of β-CF₃ Amine Scaffold Over Non-Fluorinated Congeners

The β-trifluoromethyl group is recognized as a metabolic stability-enhancing motif in medicinal chemistry. The RSC review on β-trifluoromethyl amines states that introduction of the CF₃ moiety reduces susceptibility to cytochrome P450-mediated oxidative N-dealkylation, a common metabolic pathway for alkylamines . The electron-withdrawing effect decreases the electron density on the nitrogen, disfavouring the single-electron transfer (SET) step required for P450 oxidation. While direct comparative intrinsic clearance (CLᵢₙₜ) data for this specific compound versus 1-phenylpropan-1-amine are not publicly available, the class-level effect is quantitatively documented: the β-CF₃ substitution confers a decrease in amine basicity of ≈2 pKₐ units, which correlates with reduced metabolic liability .

Metabolic stability Cytochrome P450 Oxidative metabolism Fluorine

GlyT1 Inhibitor Chemical Class Membership: Potential CNS Target Engagement Differentiator

Phenylalkylamine derivatives bearing a trifluoromethyl substituent are explicitly claimed as GlyT1 (glycine transporter 1) inhibitors in patent literature from Abbott GmbH & Co. KG (WO/JP2013538198, CN103209964A) . The generic Markush structure encompasses α-(2,2,2-trifluoroethyl)-benzenemethanamine derivatives, which correspond to the core scaffold of the target compound. GlyT1 inhibition is a validated therapeutic strategy for schizophrenia and cognitive disorders, with clinical-stage compounds achieving IC₅₀ values in the low nanomolar range. The structural features shared by the target compound—a phenyl group linked to a chiral carbon bearing an amine and a β-CF₃ substituent—map onto the pharmacophore requirements described in the GlyT1 inhibitor patent landscape .

GlyT1 inhibitor Schizophrenia NMDA receptor Glycine transporter

Best-Validated Research and Industrial Application Scenarios for 3,3,3-Trifluoro-1-phenyl-propan-1-amine Hydrochloride


Medicinal Chemistry SAR Studies Requiring Defined Lipophilicity and Basicity Modulation

When building matched molecular pair (MMP) analyses to quantify the impact of β-CF₃ substitution on pharmacological parameters, this compound provides a well-characterized reference point. The measured ΔXLogP3 of +0.6 versus the non-fluorinated congener and the ≈2 pKₐ unit decrease in amine basicity enable quantitative attribution of potency, selectivity, and ADME changes specifically to the β-trifluoromethyl group, supporting rational lead optimization.

GlyT1-Focused CNS Drug Discovery Programs

The compound's core scaffold maps directly onto the pharmacophore claimed in Abbott's GlyT1 inhibitor patents . In CNS programs targeting glycine transporter 1 for schizophrenia or cognitive disorders, procurement of this specific compound ensures structural alignment with the patented chemotype. Its chiral center further allows for enantioselective SAR exploration, a critical factor given that GlyT1 inhibitors with defined stereochemistry can exhibit nanomolar potency differences between enantiomers .

Enantioselective Synthesis and Chiral Resolution Method Development

The availability of both (R)- and (S)-enantiomers as analytically characterized hydrochloride salts (CAS 2097073-13-5 and 2097073-10-2, respectively) supports the development and validation of chiral chromatographic methods, asymmetric synthesis protocols, and enantiomeric excess determinations . The solid hydrochloride form facilitates accurate gravimetric preparation of enantiomerically pure standards for HPLC or SFC method calibration.

In Vitro ADME and Metabolic Stability Profiling of Fluorinated Amine Scaffolds

As a representative β-CF₃ amine, this compound can serve as a tool for profiling the metabolic stability advantages conferred by fluorine substitution. Researchers investigating structure–metabolism relationships can benchmark this compound in microsomal or hepatocyte stability assays against its non-fluorinated analog to generate quantitative intrinsic clearance (CLᵢₙₜ) data, leveraging the class-level evidence that β-CF₃ substitution reduces CYP450-mediated oxidative dealkylation .

Quote Request

Request a Quote for 3,3,3-Trifluoro-1-phenyl-propan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.